molecular formula C14H23NO B11962407 Benzenamine, 3-(octyloxy)- CAS No. 55792-46-6

Benzenamine, 3-(octyloxy)-

Cat. No.: B11962407
CAS No.: 55792-46-6
M. Wt: 221.34 g/mol
InChI Key: GKKMQSPQVMSBOP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-(octyloxy)- typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-nitroaniline with octanol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or ethanol

    Temperature: Elevated temperatures around 80-100°C

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 3-(octyloxy)- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Nitration: Introduction of the nitro group to the benzene ring.

    Alkylation: Substitution of the nitro group with the octyloxy group.

    Reduction: Conversion of the nitro group to an amine using hydrogenation or other reducing agents.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-(octyloxy)- undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Benzenamine, 3-(octyloxy)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of polymers, resins, and coatings due to its ability to modify the physical properties of materials.

Mechanism of Action

The mechanism of action of Benzenamine, 3-(octyloxy)- involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-(octyloxy)-: Similar structure but with the octyloxy group at the fourth position.

    Benzenamine, 2-(octyloxy)-: Octyloxy group at the second position.

    Aniline: Parent compound without the octyloxy group.

Uniqueness

Benzenamine, 3-(octyloxy)- is unique due to the position of the octyloxy group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical behavior, and biological activity compared to its analogs.

Properties

CAS No.

55792-46-6

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

3-octoxyaniline

InChI

InChI=1S/C14H23NO/c1-2-3-4-5-6-7-11-16-14-10-8-9-13(15)12-14/h8-10,12H,2-7,11,15H2,1H3

InChI Key

GKKMQSPQVMSBOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=CC(=C1)N

Origin of Product

United States

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